2-chloro-6-cyclopropylpyridin-4-amine
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Overview
Description
2-chloro-6-cyclopropylpyridin-4-amine is an organic compound belonging to the family of pyridine derivatives. It has the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol . This compound is characterized by the presence of a chlorine atom at the 2-position, a cyclopropyl group at the 6-position, and an amine group at the 4-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-cyclopropylpyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of various pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-cyclopropylpyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
2-chloro-6-cyclopropylpyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and cyclopropyl groups allows it to participate in various chemical interactions, leading to its effects on biological systems. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-iodopyridin-4-amine: Similar in structure but with an iodine atom instead of a cyclopropyl group.
2-amino-6-chloropyrazine: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
2-chloro-6-cyclopropylpyridin-4-amine is unique due to the presence of both a cyclopropyl group and a chlorine atom on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1781590-62-2 |
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Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
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